molecular formula C28H31F3N8O B10835970 3-((isopropylamino)methyl)-N-(4-methyl-3-(3-methyl-1-(6-(methylamino)pyrimidin-4-yl)-1H-pyrazol-5-ylamino)phenyl)-5-(trifluoromethyl)benzamide

3-((isopropylamino)methyl)-N-(4-methyl-3-(3-methyl-1-(6-(methylamino)pyrimidin-4-yl)-1H-pyrazol-5-ylamino)phenyl)-5-(trifluoromethyl)benzamide

Cat. No.: B10835970
M. Wt: 552.6 g/mol
InChI Key: ZBUIYGDQZSKXHD-UHFFFAOYSA-N
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Description

Pyrimidinyl pyrazolamine derivative 1 is a compound that belongs to the class of heterocyclic compounds, specifically pyrazoles and pyrimidines. These compounds are known for their significant roles in medicinal chemistry and functional materials due to their unique structural features and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrimidinyl pyrazolamine derivative 1 typically involves the reaction of pyrazole derivatives with pyrimidine derivatives under specific conditions. One common method includes the condensation of 3-amino-5-phenyl-1H-pyrazole-4-carboxylate with pyrimidine-2,4,6-trione in the presence of a suitable catalyst .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Pyrimidinyl pyrazolamine derivative 1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Pyrimidinyl pyrazolamine derivative 1 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of pyrimidinyl pyrazolamine derivative 1 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Similar Compounds:

Uniqueness: Pyrimidinyl pyrazolamine derivative 1 is unique due to its specific structural features that confer distinct biological activities and chemical reactivity. Its combination of pyrazole and pyrimidine rings allows for versatile interactions with biological targets and diverse chemical transformations .

Properties

Molecular Formula

C28H31F3N8O

Molecular Weight

552.6 g/mol

IUPAC Name

N-[4-methyl-3-[[5-methyl-2-[6-(methylamino)pyrimidin-4-yl]pyrazol-3-yl]amino]phenyl]-3-[(propan-2-ylamino)methyl]-5-(trifluoromethyl)benzamide

InChI

InChI=1S/C28H31F3N8O/c1-16(2)33-14-19-9-20(11-21(10-19)28(29,30)31)27(40)36-22-7-6-17(3)23(12-22)37-26-8-18(4)38-39(26)25-13-24(32-5)34-15-35-25/h6-13,15-16,33,37H,14H2,1-5H3,(H,36,40)(H,32,34,35)

InChI Key

ZBUIYGDQZSKXHD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC(=C2)CNC(C)C)C(F)(F)F)NC3=CC(=NN3C4=NC=NC(=C4)NC)C

Origin of Product

United States

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